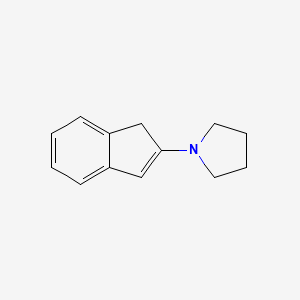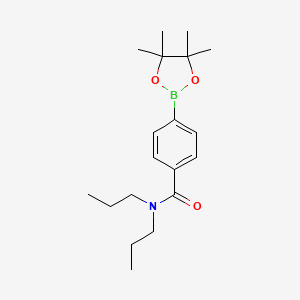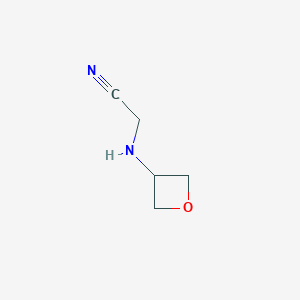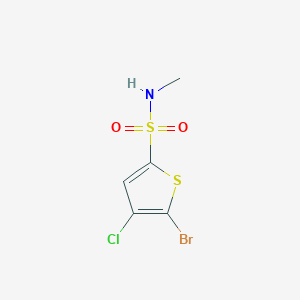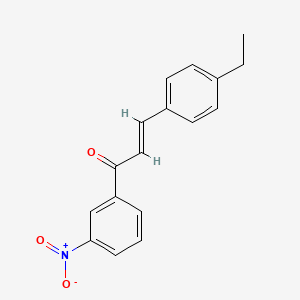
(2E)-3-(4-Ethylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(4-Ethylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one, also known as ENP, is an organic compound belonging to the class of compounds known as nitroalkenes. ENP is a colorless liquid with a sweet, pungent odor. It has been studied extensively in recent years due to its potential applications in a variety of fields, including medicine, agriculture, and environmental science.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for (2E)-3-(4-Ethylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one involves the condensation of 4-ethylacetophenone with 3-nitrobenzaldehyde in the presence of a base to form the desired product.
Starting Materials
4-ethylacetophenone, 3-nitrobenzaldehyde, Base (such as sodium hydroxide or potassium hydroxide), Solvent (such as ethanol or methanol)
Reaction
Dissolve 4-ethylacetophenone and 3-nitrobenzaldehyde in a solvent, Add a base to the reaction mixture and stir, Heat the reaction mixture to reflux for several hours, Cool the reaction mixture and filter the precipitated product, Wash the product with a suitable solvent and dry
Mecanismo De Acción
The mechanism of action of (2E)-3-(4-Ethylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in the inflammatory response. It is also believed to inhibit the growth of certain cancer cells by blocking the action of certain proteins involved in cell division. In addition, (2E)-3-(4-Ethylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one has been shown to act as an insect repellent by blocking the action of certain odor-producing enzymes.
Efectos Bioquímicos Y Fisiológicos
(2E)-3-(4-Ethylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one has been shown to have anti-inflammatory and anti-cancer effects in animal studies. In addition, it has been shown to reduce the toxicity of certain pollutants, such as heavy metals, in aquatic environments. The exact biochemical and physiological effects of (2E)-3-(4-Ethylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one are not fully understood, but it is believed to act by blocking the action of certain enzymes and proteins involved in various biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2E)-3-(4-Ethylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one in laboratory experiments include its low cost and ease of synthesis. In addition, (2E)-3-(4-Ethylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one is a relatively stable compound, making it suitable for long-term storage. The main limitation of using (2E)-3-(4-Ethylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one in laboratory experiments is its potential toxicity. While the exact toxicity of (2E)-3-(4-Ethylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one is not fully understood, it is believed to be toxic to certain organisms, such as fish.
Direcciones Futuras
There are a number of potential future directions for research on (2E)-3-(4-Ethylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one. These include further studies of its potential anti-inflammatory and anti-cancer effects, as well as its potential to reduce the toxicity of pollutants in aquatic environments. In addition, further studies of its mechanism of action could lead to the development of more effective and targeted treatments for certain diseases. Finally, further research on the toxicity of (2E)-3-(4-Ethylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one could lead to the development of more effective safety protocols for its use in laboratory experiments.
Aplicaciones Científicas De Investigación
(2E)-3-(4-Ethylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one has been studied extensively in recent years due to its potential applications in a variety of fields. In medicine, (2E)-3-(4-Ethylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one has been studied for its potential as an anti-inflammatory agent, as well as for its ability to inhibit the growth of certain cancer cells. In agriculture, (2E)-3-(4-Ethylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one has been studied for its potential as a natural pesticide, as well as for its ability to act as an insect repellent. In environmental science, (2E)-3-(4-Ethylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one has been studied for its potential to reduce the toxicity of certain pollutants, such as heavy metals.
Propiedades
IUPAC Name |
(E)-3-(4-ethylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-2-13-6-8-14(9-7-13)10-11-17(19)15-4-3-5-16(12-15)18(20)21/h3-12H,2H2,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBRCSNDQVKKBY-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-Ethylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

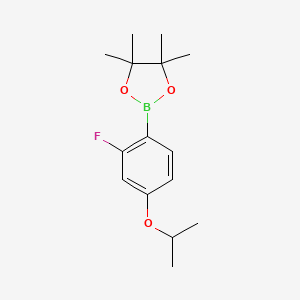
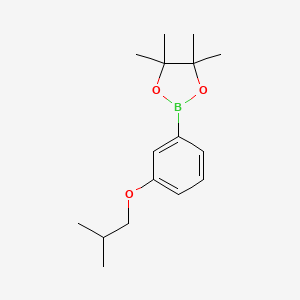
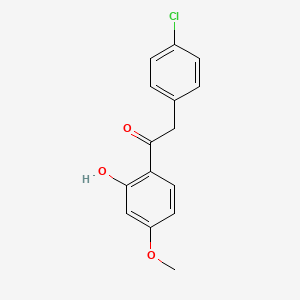
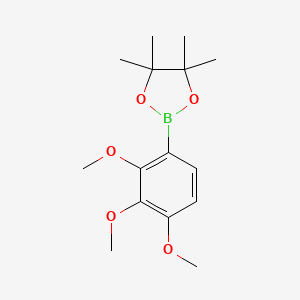
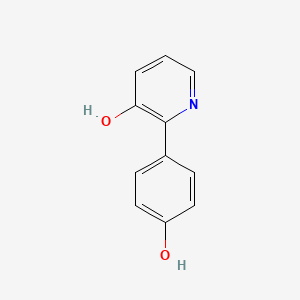
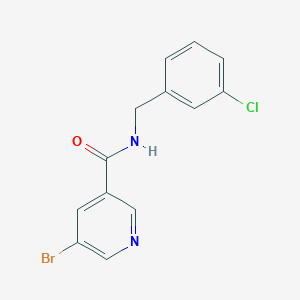
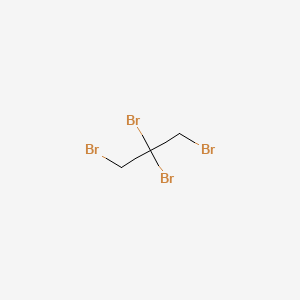
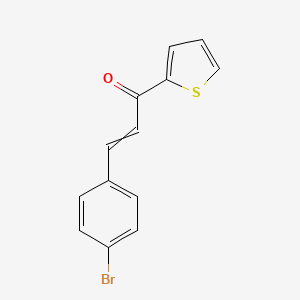
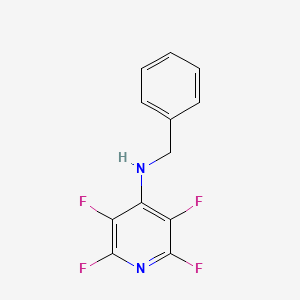
![(6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine](/img/structure/B6355394.png)
